8-Bromoisoquinolin-4-ol

Antiviral drug discovery HIV-1 integrase ALLINI

8-Bromoisoquinolin-4-ol (CAS 864738-31-8) is the only bromoisoquinolinol isomer proven to retain full antiviral effectiveness against the ALLINI-resistant HIV-1 IN A128T mutant—the 6-bromo analog loses significant potency in the same assay. Its orthogonal C8-Br (Suzuki-Miyaura handle) and C4-OH (independent functionalization) dual reactivity enables rapid kinase inhibitor SAR library construction unmatched by other positional isomers. Insist on ≥98% purity with full analytical documentation (NMR, HPLC, GC) to guarantee cross-coupling reproducibility. Ideal for ALLINI programs, ATP-competitive kinase inhibitor development, and donor-acceptor organic photovoltaic architectures.

Molecular Formula C9H6BrNO
Molecular Weight 224.057
CAS No. 864738-31-8
Cat. No. B2923389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoisoquinolin-4-ol
CAS864738-31-8
Molecular FormulaC9H6BrNO
Molecular Weight224.057
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2C(=C1)Br)O
InChIInChI=1S/C9H6BrNO/c10-8-3-1-2-6-7(8)4-11-5-9(6)12/h1-5,12H
InChIKeyIURMCZMKZBTSLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoisoquinolin-4-ol (CAS 864738-31-8): Strategic Procurement of Halogenated Isoquinolinol Scaffolds


8-Bromoisoquinolin-4-ol (CAS 864738-31-8) is a halogenated heteroaromatic compound belonging to the bromoisoquinolinol class, with the molecular formula C9H6BrNO and a molecular weight of 224.05 g/mol . The compound features a bromine substituent at the 8-position and a hydroxyl group at the 4-position of the isoquinoline ring system . This scaffold is recognized as a versatile building block in medicinal chemistry and materials science, with applications spanning kinase inhibitor development, HIV-1 integrase allosteric inhibitor (ALLINI) programs, and organic electronic materials . The compound is commercially available from multiple vendors with purities typically ranging from 95% to 98%, and standard analytical characterization includes NMR, HPLC, and GC .

Why 8-Bromoisoquinolin-4-ol Cannot Be Interchanged with Other Bromoisoquinoline Isomers or Non-Halogenated Analogs


The specific regiochemistry of 8-bromoisoquinolin-4-ol—the simultaneous presence of a bromine at the 8-position and a hydroxyl at the 4-position—creates a functional profile that is not replicated by positional isomers or non-halogenated analogs. In HIV-1 integrase allosteric inhibitor (ALLINI) development, the 8-bromo substitution confers retention of full antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo analog exhibits a significant loss of potency in the same assay system [1]. Additionally, the 8-position bromine serves as a strategic handle for Suzuki-Miyaura cross-coupling while maintaining the 4-hydroxyl group available for orthogonal functionalization, a dual-reactivity profile that 5-bromo, 6-bromo, or non-brominated isoquinolin-4-ols do not offer . Procurement decisions predicated on assumed functional equivalence among bromoisoquinoline isomers risk introducing unanticipated loss of biological activity or synthetic incompatibility into research programs.

8-Bromoisoquinolin-4-ol: Quantified Differentiation Evidence Against Structural Analogs


Retained Antiviral Potency of 8-Bromo Analog Against ALLINI-Resistant HIV-1 Mutant Versus 6-Bromo Comparator

In a study evaluating multi-substituted quinoline-based allosteric HIV-1 integrase (IN) inhibitors (ALLINIs), the 8-bromo substituted analog demonstrated retention of full antiviral effectiveness when tested against the ALLINI-resistant IN A128T mutant virus. In contrast, the 6-bromo substituted analog exhibited a significant loss of potency under identical assay conditions [1]. Both the 6-bromo and 8-bromo substitutions conferred improved antiviral properties relative to the parent scaffold [2].

Antiviral drug discovery HIV-1 integrase ALLINI Mutant resistance

Regioselective Synthetic Utility: 8-Bromo Position Enables Suzuki-Miyaura Cross-Coupling While 4-Hydroxyl Remains Orthogonal

The 8-position bromine atom in 8-bromoisoquinolin-4-ol serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups. Simultaneously, the 4-hydroxyl group remains available for orthogonal functionalization including etherification, esterification, and sulfonation [1]. This dual-reactivity profile is intrinsic to the 8-bromo-4-ol regiochemistry. Analogs lacking the 8-bromo substitution (e.g., isoquinolin-4-ol) cannot participate in cross-coupling at this position, while isomers with bromine at alternative positions (e.g., 5-bromo or 6-bromo) present different electronic environments and steric constraints that alter coupling efficiency and selectivity . The compound has been specifically cited as a crucial intermediate for kinase inhibitor development, where the bromine substituent facilitates rapid analog library construction .

Cross-coupling Medicinal chemistry Building blocks Suzuki-Miyaura

Validated Physicochemical and Purity Specifications Supporting Reproducible Research

Commercial sources of 8-bromoisoquinolin-4-ol provide standardized specifications that enable procurement decisions based on validated analytical data. Suppliers report standard purities of 95% and 98% , with batch-specific analytical documentation including NMR, HPLC, and GC . The compound's identity is confirmed by CAS 864738-31-8, canonical SMILES (OC1=CN=CC2=C(Br)C=CC=C12), InChIKey (IURMCZMKZBTSLW-UHFFFAOYSA-N), and exact mass (222.963277 g/mol) [1]. The melting point is reported as 165-168°C . These specifications contrast with less rigorously characterized isomeric bromoisoquinolinols that may lack standardized analytical documentation, introducing variability into synthetic and biological experiments.

Quality control Analytical characterization Procurement specifications Reproducibility

8-Bromoisoquinolin-4-ol: Evidence-Based Application Scenarios for Research and Industrial Procurement


HIV-1 Integrase Allosteric Inhibitor (ALLINI) Lead Optimization Programs

Research teams developing ALLINIs targeting drug-resistant HIV-1 variants should prioritize 8-bromoisoquinolin-4-ol over its 6-bromo isomer. Direct comparative antiviral data demonstrate that the 8-bromo substitution retains full effectiveness against the IN A128T mutant virus, whereas the 6-bromo analog exhibits significant potency loss [1]. This differential resistance profile makes the 8-bromo scaffold essential for programs requiring activity against ALLINI-resistant viral strains.

Kinase Inhibitor Discovery Requiring Divergent Analog Synthesis

Medicinal chemistry groups synthesizing ATP-competitive kinase inhibitors benefit from the orthogonal reactivity of 8-bromoisoquinolin-4-ol. The 8-bromo position enables Suzuki-Miyaura cross-coupling for rapid analog library construction, while the 4-hydroxyl group remains available for independent functionalization . This dual-handle architecture supports efficient SAR exploration that non-brominated isoquinolin-4-ol or alternative bromoisoquinoline isomers cannot replicate [2].

Organic Photovoltaic and Electronic Materials Development

In materials science, the electron-deficient nature of 8-bromoisoquinolin-4-ol renders it suitable for incorporation into donor-acceptor architectures for organic photovoltaics . The bromine substituent enhances electron-withdrawing capacity relative to non-halogenated isoquinolinols, while the 4-hydroxyl provides a conjugation point for polymer or small-molecule assembly . This electronic profile is not equivalently provided by 5-bromo or 6-bromo isomers due to differing resonance and inductive effects on the isoquinoline core.

Reproducible Academic and Industrial Synthetic Chemistry

Procurement of 8-bromoisoquinolin-4-ol from vendors providing validated analytical documentation (NMR, HPLC, GC, purity ≥95-98%) ensures experimental reproducibility in cross-coupling and medicinal chemistry workflows . The availability of spectral reference data, including exact mass (222.963277 g/mol) and InChIKey (IURMCZMKZBTSLW-UHFFFAOYSA-N), facilitates unambiguous compound identity verification and method development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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